2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole
Description
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3S/c1-15-21(16-7-3-2-4-8-16)26-23(27-15)18-13-11-17(12-14-18)22-24-19-9-5-6-10-20(19)25-22/h2-14H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOSEHJMTJTRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178185 | |
| Record name | 1H-Benzimidazole, 2-[4-(5-methyl-4-phenyl-2-thiazolyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414661-81-6 | |
| Record name | 1H-Benzimidazole, 2-[4-(5-methyl-4-phenyl-2-thiazolyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414661-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole, 2-[4-(5-methyl-4-phenyl-2-thiazolyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound, 2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole, is a benzimidazole derivative. Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery. .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, which could lead to changes in cellular processes. The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Benzimidazole derivatives are known to have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity
Result of Action
Benzimidazole derivatives are known to have a multitude of interesting pharmacological activity. The specific molecular and cellular effects of this compound would need further investigation.
Biological Activity
The compound 2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole is a thiazole derivative that has garnered attention for its potential biological activities. The thiazole moiety is known for various pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the condensation of appropriate benzimidazole and thiazole derivatives under controlled conditions. The compound's molecular formula is with a molecular weight of approximately 366.43 g/mol.
Anticancer Activity
Several studies have reported the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | <10 | |
| This compound | Jurkat (T-cell leukemia) | <10 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2. Molecular docking studies suggest that these compounds interact with target proteins primarily through hydrophobic contacts.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against monoamine oxidase (MAO). The inhibition profiles indicate competitive inhibition with significant potency:
| Enzyme | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| hMAO-A | This compound | 0.075 | Competitive |
| hMAO-B | This compound | 0.136 | Competitive |
These findings suggest that the compound may have therapeutic applications in treating neurodegenerative disorders by modulating monoamine levels in the brain .
Case Studies
- In Vitro Studies : A study conducted on various thiazole derivatives demonstrated that those with a benzimidazole core exhibited enhanced cytotoxicity against cancer cell lines compared to their non-benzimidazole counterparts. The specific compound was found to inhibit cell proliferation effectively at low concentrations .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent. Furthermore, safety assessments revealed no significant cytotoxic effects on normal cells at therapeutic doses .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in apoptosis and cell cycle regulation. These studies reveal that the compound binds favorably to active sites, suggesting a strong potential for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are categorized based on modifications to the benzimidazole, thiazole, or aryl substituents. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Benzimidazole-Thiazole Hybrids
Key Observations:
Bioactivity Trends :
- Thiazole-triazole-benzimidazole hybrids (e.g., 9c in ) exhibit stronger enzyme inhibition than the target compound, likely due to triazole-mediated hydrogen bonding .
- Substitution with electron-withdrawing groups (e.g., -F, -CF₃) enhances anticancer activity in related compounds () .
Structural Flexibility vs. Rigidity :
Q & A
Q. What are the established synthetic routes for 2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole, and how are intermediates validated?
The synthesis typically involves multi-step reactions, including condensation and cyclization. For example:
- Step 1 : Formation of the benzimidazole core via reaction of 1,2-diaminobenzene derivatives with carboxylic acids or aldehydes under acidic conditions .
- Step 2 : Coupling the benzimidazole moiety to a thiazole scaffold using Suzuki-Miyaura cross-coupling or nucleophilic substitution. Key intermediates (e.g., 2-(4-(prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole) are characterized via ¹H/¹³C-NMR , FTIR , and elemental analysis to confirm purity and structural integrity .
- Validation : Melting points and spectral data (e.g., IR stretching at 1600–1650 cm⁻¹ for C=N bonds) are cross-checked against computational predictions .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, thiazole C-2 at δ 165–170 ppm) .
- FTIR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H bend at ~3400 cm⁻¹ for benzimidazole) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki coupling (70–85% yield) or ZnCl₂ for cyclization steps .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- Temperature Control : Reflux conditions (80–120°C) for 8–12 hours balance reaction rate and side-product suppression .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted starting materials .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Multi-Technique Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to identify discrepancies in aromatic proton assignments .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to clarify overlapping signals in crowded spectral regions .
- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation in thiazole-benzimidazole linkages) by variable-temperature studies .
Q. How do substituents on the phenyl and thiazole rings modulate biological activity?
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or halogens (e.g., -F, -Cl) enhance antimicrobial activity by increasing electrophilicity and target binding .
- Steric Effects : Bulky groups (e.g., tert-butyl) at the 4-position of the phenyl ring reduce enzymatic inhibition due to hindered access to active sites .
- Hydrogen-Bonding Moieties : Hydroxyl (-OH) or methoxy (-OCH₃) groups improve solubility and interactions with biological targets (e.g., cholinesterase enzymes) .
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 5-methyl or 4-phenyl positions reveals optimal pharmacophores for anticancer or antimicrobial activity .
Q. What computational methods predict binding interactions with biological targets?
- Molecular Docking (AutoDock Vina, Glide) : Simulate ligand-receptor interactions (e.g., with acetylcholinesterase PDB: 4EY7). Key residues (e.g., Trp86, Glu202) form π-π stacking and hydrogen bonds with the benzimidazole-thiazole core .
- Molecular Dynamics (MD) Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) < 2 Å indicates stable complexes .
- Pharmacophore Modeling (Discovery Studio) : Identify essential features (e.g., aromatic rings, hydrogen bond acceptors) for antimicrobial or enzyme inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
